molecular formula C10H20O2 B11914006 trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol

trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol

Cat. No.: B11914006
M. Wt: 172.26 g/mol
InChI Key: LMXFTMYMHGYJEI-CFCGPWAMSA-N
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Description

trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol: is a chemical compound with a unique structure that includes a cyclohexanol ring substituted with a hydroxypropan-2-yl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol typically involves the reaction of cyclohexanone with isopropanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods: : Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: : trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group to a ketone.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the ketone back to the hydroxyl group.

    Substitution: Halogenation reactions can be performed using reagents like thionyl chloride or phosphorus tribromide to substitute the hydroxyl group with a halogen.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone, while reduction can regenerate the original hydroxyl compound.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity
    • Research indicates that derivatives of trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol exhibit significant antimicrobial properties. A study demonstrated that aminodiol and aminotriol derivatives derived from this compound showed promising activity against various bacterial strains .
  • Chiral Ligands in Asymmetric Synthesis
    • The compound has been utilized in the synthesis of chiral ligands for asymmetric catalysis. Its stereochemistry allows it to serve as a building block for creating complex organic molecules with high enantiomeric purity .
  • Potential Use in Drug Development
    • The structural features of this compound make it a candidate for developing new pharmaceuticals, particularly in creating compounds with enhanced bioactivity and reduced side effects .

Agrochemical Applications

  • Insect Repellent Properties
    • (+)-cis-p-Menthane-3,8-diol has been investigated for its effectiveness as a natural insect repellent. Its application could provide an environmentally friendly alternative to synthetic repellents, making it valuable in agricultural practices .
  • Plant Growth Regulators
    • The compound's ability to influence plant growth has been explored, suggesting potential applications in enhancing crop yield and resilience .

Material Science Applications

  • Polymerization Monomers
    • This compound can be used as a monomer in the production of biodegradable polymers. Its hydroxyl groups facilitate polymerization processes, leading to materials that are both functional and sustainable .
  • Sustainable Chemical Processes
    • Research has highlighted the use of this compound in developing green chemistry protocols for synthesizing various organic compounds, reducing reliance on hazardous chemicals and improving overall environmental sustainability .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Derivatives showed significant activity against various bacteria.
Asymmetric Synthesis Effective as chiral ligands for synthesizing complex organic molecules.
Insect Repellent Demonstrated effectiveness as a natural repellent alternative.
Polymer Monomers Used in producing biodegradable polymers with functional properties.

Mechanism of Action

The mechanism by which trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes that catalyze oxidation-reduction reactions. The pathways involved can include the conversion of the hydroxyl group to a ketone or vice versa, depending on the specific reaction conditions.

Comparison with Similar Compounds

Similar Compounds: : Compounds similar to trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol include other cyclohexanol derivatives with different substituents. Examples include 2-(2-Hydroxyethyl)-5-methylcyclohexanol and 2-(2-Hydroxypropyl)-5-methylcyclohexanol.

Uniqueness: : The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, as discussed above.

Biological Activity

Trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol, also known as (2S,5R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial effects, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its cyclohexanol structure with a hydroxyl group and an isopropyl moiety. Its chemical formula is C10H20O2C_{10}H_{20}O_2, and it possesses a chiral center, leading to stereoisomeric forms that may exhibit differing biological activities.

Antimicrobial Properties

Research indicates that derivatives of cyclohexanol compounds can exhibit significant antimicrobial activity. For instance, studies have shown that modifications in the structure of cyclohexanol derivatives can enhance their efficacy against various bacterial strains:

  • Gram-positive bacteria : Compounds similar to this compound have demonstrated inhibitory activity against Bacillus subtilis and Staphylococcus aureus . The presence of specific functional groups has been linked to increased potency against these pathogens .
  • Gram-negative bacteria : The compound's effectiveness against Pseudomonas aeruginosa has also been noted, although the structural modifications significantly influence the degree of activity observed .

The structure-activity relationship (SAR) studies suggest that the presence of the hydroxyl group and the specific stereochemistry are crucial for antimicrobial efficacy. For example, replacing certain substituents or altering stereochemistry can lead to loss or enhancement of activity against specific bacterial strains .

Case Studies

A notable study explored the synthesis and biological evaluation of various derivatives of isopulegol-based compounds, including this compound. The findings indicated that certain derivatives exhibited potent antibacterial properties at low concentrations (10 µM), highlighting the potential for developing new antimicrobial agents from this class of compounds .

The mechanism by which this compound exerts its biological effects may involve interactions with bacterial cell membranes or specific enzymatic pathways. For instance, some studies suggest that similar compounds disrupt membrane integrity or inhibit essential metabolic pathways in bacteria, leading to cell death .

Summary of Findings

Biological Activity Details
Antimicrobial Effects Effective against Gram-positive (e.g., Bacillus subtilis) and Gram-negative bacteria (e.g., Pseudomonas aeruginosa)
Structure-Activity Relationship Hydroxyl group and stereochemistry critical for activity; modifications can enhance or diminish efficacy
Mechanism Potential disruption of cell membrane integrity or inhibition of metabolic pathways

Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

(1R,2R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol

InChI

InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3/t7?,8-,9-/m1/s1

InChI Key

LMXFTMYMHGYJEI-CFCGPWAMSA-N

Isomeric SMILES

CC1CC[C@H]([C@@H](C1)O)C(C)(C)O

Canonical SMILES

CC1CCC(C(C1)O)C(C)(C)O

Origin of Product

United States

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